1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine
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Overview
Description
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is a heterocyclic compound that features both an oxazoline and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide high yields and regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of microreactor systems can enhance the reaction rates and yields, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine involves its interaction with specific molecular targets. It can act as a ligand for various receptors, modulating their activity and leading to biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of biological activities.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting antimicrobial and antitumor activities.
Uniqueness: 1-[(4R)-4-Methyl-4,5-dihydro-1,3-oxazol-2-YL]piperazine is unique due to its dual ring structure, which imparts distinct chemical and biological properties
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications
Properties
CAS No. |
50693-80-6 |
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Molecular Formula |
C8H15N3O |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(4R)-4-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C8H15N3O/c1-7-6-12-8(10-7)11-4-2-9-3-5-11/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
WOEPIKLBVHLVEV-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1COC(=N1)N2CCNCC2 |
Canonical SMILES |
CC1COC(=N1)N2CCNCC2 |
Origin of Product |
United States |
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